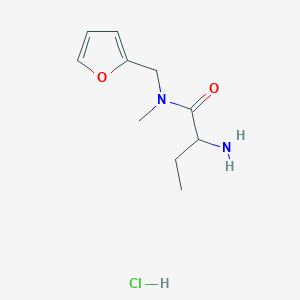

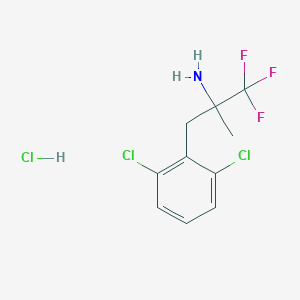

![molecular formula C24H24N2O4 B2976564 1'-(5-Oxo-1-phenylpyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 887467-97-2](/img/structure/B2976564.png)

1'-(5-Oxo-1-phenylpyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves a multi-step transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids, followed by parallel amidation with a series of aliphatic amines .Chemical Reactions Analysis

Reactions of similar compounds, such as 5-oxo-1-phenylpyrrolidine-3-carbohydrazides, with 1,4-naphthoquinone and 2-methyl-1,4-naphthoquinone have been reported to yield corresponding hydrazones .Applications De Recherche Scientifique

Novel Sigma Receptor Ligands

A study focused on the synthesis and evaluation of several spiro compounds, including ones similar to 1'-(5-Oxo-1-phenylpyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one, for their binding properties to sigma(1) and sigma(2) receptors. The compounds displayed higher affinity for sigma(1) receptors, with some showing significant selectivity and potency, suggesting potential applications in sigma receptor research and potentially in developing therapeutics targeting these receptors (Maier & Wünsch, 2002).

Chemo-, Regio- and Stereoselective Synthesis

Research on the chemo-, regio-, and stereoselective synthesis of novel hybrid spiroheterocycles demonstrates the chemical versatility of spiro compounds. These compounds were synthesized using multi-component, 1,3-dipolar cycloaddition reactions, showcasing the potential for creating diverse and complex molecular structures that could be relevant in drug discovery and synthetic chemistry (Rajesh, Bala, & Perumal, 2012).

Advances in Medicinal Chemistry

A review highlighted the significance of spiro[chromane-2,4'-piperidine]-4(3H)-one as a crucial pharmacophore in medicinal chemistry. This compound, along with its derivatives, has shown impressive progress in synthesis and biological relevance, offering insights into the development of new biologically active substances. The review underlines the compound's potential as a foundational structure for designing drugs with novel mechanisms of action (Ghatpande et al., 2020).

Antimycobacterial Activity

Spiro-piperidin-4-ones, similar in structure to the compound of interest, have been synthesized and tested for antimycobacterial activity. The research presented an atom economic and stereoselective synthesis approach, with some compounds showing significant in vitro and in vivo activity against Mycobacterium tuberculosis. This study suggests potential applications of these compounds in treating tuberculosis (Kumar et al., 2008).

Propriétés

IUPAC Name |

1'-(5-oxo-1-phenylpyrrolidine-3-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O4/c27-20-15-24(30-21-9-5-4-8-19(20)21)10-12-25(13-11-24)23(29)17-14-22(28)26(16-17)18-6-2-1-3-7-18/h1-9,17H,10-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQJNKJQAWYIYHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4CC(=O)N(C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(5-Oxo-1-phenylpyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

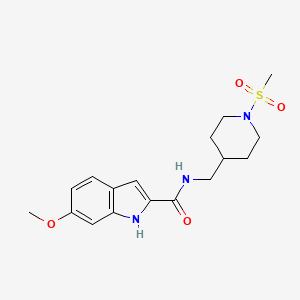

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-(1H-pyrrol-1-yl)phenyl]propanamide](/img/structure/B2976483.png)

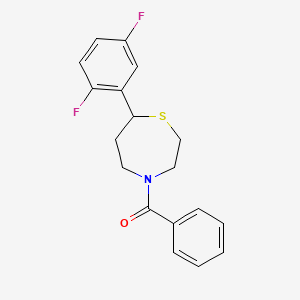

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-chlorobenzamide](/img/structure/B2976487.png)

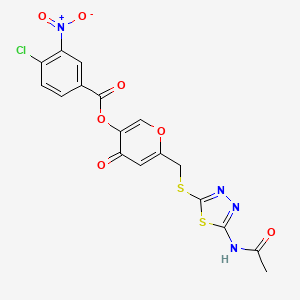

![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]benzamide](/img/structure/B2976492.png)

![1-Benzyl-2-oxo-N-thiophen-3-yl-1,6-diazaspiro[3.3]heptane-6-carboxamide](/img/structure/B2976493.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2976494.png)

![1,3-Bis[3-(3-tolyl)-1,2,4-oxadiazolyl]benzene](/img/structure/B2976495.png)

![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(furan-2-yl)methanone](/img/structure/B2976498.png)

![1-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2976500.png)